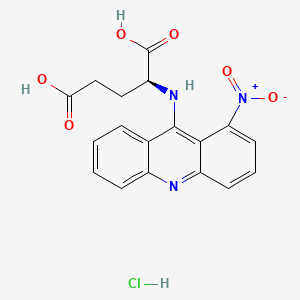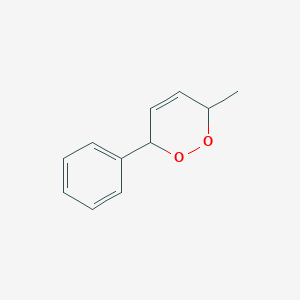![molecular formula C10H12OS B14415242 2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol CAS No. 86163-84-0](/img/no-structure.png)
2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol is an organic compound with the molecular formula C10H12OS It features a phenylethenyl group attached to a sulfanyl group, which is further connected to an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-mercaptoethanol with styrene oxide under basic conditions. The reaction typically proceeds as follows:
Reactants: 2-mercaptoethanol and styrene oxide.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted ethan-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol involves its interaction with molecular targets and pathways. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of target proteins and enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylethanol: Similar structure but lacks the sulfanyl group.
2-Mercaptoethanol: Contains the sulfanyl group but lacks the phenylethenyl group.
Styrene Oxide: Contains the phenylethenyl group but lacks the sulfanyl and hydroxyl groups.
Uniqueness
2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol is unique due to the presence of both the phenylethenyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
| 86163-84-0 | |
Molekularformel |
C10H12OS |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
2-(2-phenylethenylsulfanyl)ethanol |
InChI |
InChI=1S/C10H12OS/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-6,8,11H,7,9H2 |
InChI-Schlüssel |
PLBHSRRXVHKUPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CSCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)



![[(Tert-butoxyethynyl)sulfanyl]benzene](/img/structure/B14415200.png)
![1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-](/img/structure/B14415222.png)


